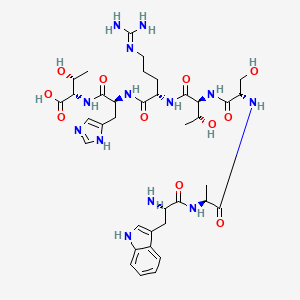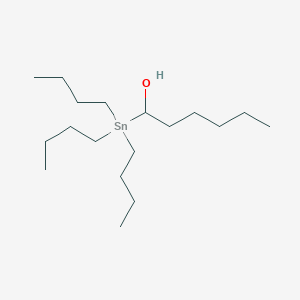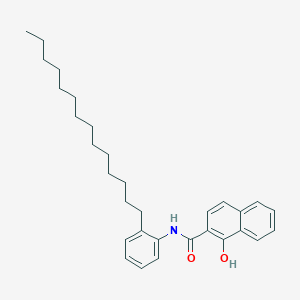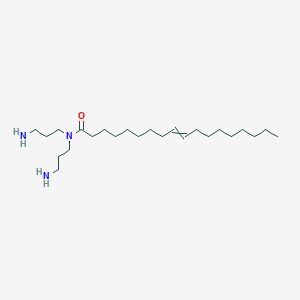
H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH is a peptide consisting of the amino acids tryptophan, alanine, serine, threonine, arginine, histidine, and threonine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Análisis De Reacciones Químicas
Types of Reactions
H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan and histidine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of specific amino acid derivatives during SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Aplicaciones Científicas De Investigación
H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH: has several scientific research applications:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the peptide’s role in cellular processes and signaling pathways.
Medicine: Exploring potential therapeutic uses, such as antimicrobial or anticancer activities.
Industry: Developing peptide-based products for pharmaceuticals and biotechnology.
Mecanismo De Acción
The mechanism of action of H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of molecular events. The molecular targets and pathways involved can vary widely based on the peptide’s structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- H-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln-Ala-Cys-Trp-Met-Ser-Pro-Arg-His-Leu-Gly-Thr-Cys-NH2
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: (Semaglutide)
Uniqueness
H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH: is unique due to its specific sequence of amino acids, which determines its structure and function. Compared to similar peptides, it may have distinct biological activities and therapeutic potential.
Propiedades
Número CAS |
157147-95-0 |
|---|---|
Fórmula molecular |
C37H55N13O11 |
Peso molecular |
857.9 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C37H55N13O11/c1-17(45-31(55)23(38)11-20-13-43-24-8-5-4-7-22(20)24)30(54)48-27(15-51)34(58)49-28(18(2)52)35(59)46-25(9-6-10-42-37(39)40)32(56)47-26(12-21-14-41-16-44-21)33(57)50-29(19(3)53)36(60)61/h4-5,7-8,13-14,16-19,23,25-29,43,51-53H,6,9-12,15,38H2,1-3H3,(H,41,44)(H,45,55)(H,46,59)(H,47,56)(H,48,54)(H,49,58)(H,50,57)(H,60,61)(H4,39,40,42)/t17-,18+,19+,23-,25-,26-,27-,28-,29-/m0/s1 |
Clave InChI |
JNCSYSBBVAQESB-ILZAIDORSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |
SMILES canónico |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)

![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)




![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)
![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)

![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)
